L-Glucose-3-13C
Description
Properties
Molecular Formula |
C₅¹³CH₁₂O₆ |
|---|---|
Molecular Weight |
181.15 |
Synonyms |
FM 602-3-13C; L(-)-Glucose-3-13C; Levoglucose-3-13C; l-Glucose-3-13C; |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment Strategies for L Glucose 3 13c
Chemical Synthesis Approaches for L-Glucose Framework
The chemical synthesis of the L-glucose backbone is a complex challenge due to the need to control the stereochemistry at multiple chiral centers. numberanalytics.com Most strategies commence from abundant D-sugars, primarily D-glucose, and employ stereochemical inversions to achieve the desired L-configuration.
Synthesizing L-glucose from its readily available D-enantiomer requires the inversion of all five chiral centers. chemistrysteps.com This is a non-trivial synthetic task often involving multi-step processes. Several strategies have been developed to achieve this transformation:
Head-to-Tail Inversion: This conceptual approach involves chemically modifying the C-1 and C-6 positions of D-glucose to be chemically equivalent and then performing a series of reactions that effectively invert the molecule. One patented method describes extending the carbon chain at C-1 of D-glucose using a Kiliani reaction, followed by the removal of the original C-6 carbon. google.com Through a series of protection, oxidation, and reduction steps, the carbon skeleton is rearranged to yield the L-glucose framework. google.com
A comparison of these chemical strategies highlights the inherent difficulties in L-glucose synthesis.
| Method | Starting Material | Key Steps | Challenges | References |
| Head-to-Tail Inversion | D-Glucose | Kiliani reaction, chain degradation, oxidation/reduction | Multiple steps, protection/deprotection, low yield | google.com |
| Multi-step Epimerization | D-Galactose | C-3 epimerization to D-gulose, C-1/C-6 inversion | Complex pathway, accessibility of intermediates | acs.org |
| C-5 Epimerization | D-Sugars | Inversion of configuration at C-5 | Often expensive and synthetically challenging | researchgate.net |
A key strategy involves creating a synthetic intermediate where the C-3 position is chemically distinct and reactive. For example, during a multi-step synthesis of L-glucose, an intermediate could be selectively oxidized at the C-3 position to form a ketone. This ketone can then be reduced back to a hydroxyl group using a ¹³C-labeled reducing agent, such as sodium borohydride (B1222165) prepared with ¹³C-labeled precursors, thereby introducing the isotope at the desired C-3 position.
Another approach is to build the sugar backbone from smaller, labeled fragments. The synthesis of [3,4-¹³C₂]-D-glucose has been demonstrated, showcasing the feasibility of specific labeling. nih.gov A similar strategy could be adapted for L-glucose. For instance, a synthesis could involve the condensation of a three-carbon ¹³C-labeled precursor (where the label is destined for the C-3 position) with another carbohydrate fragment. The success of such a strategy hinges on the development of highly regioselective reactions that ensure the ¹³C label is incorporated exclusively at the target position. Quantitative ¹³C NMR spectroscopy is a powerful tool to verify the regioselectivity of such labeling reactions. rsc.orgrsc.org
Enzymatic Synthesis Pathways for L-Glucose
Enzymatic methods offer high stereoselectivity and specificity, making them attractive alternatives to complex chemical syntheses for producing L-sugars. numberanalytics.com
Enzymes like isomerases and aldolases are central to the biocatalytic production of rare sugars. beilstein-journals.org L-glucose can be synthesized from L-fructose using D-xylose isomerase or D-arabinose isomerase, which exhibit substrate promiscuity. google.combeilstein-journals.org This enzymatic isomerization provides a direct route to L-glucose if a supply of L-fructose is available. beilstein-journals.org
Aldolases, which catalyze the formation of carbon-carbon bonds, offer another powerful route. A short enzymatic synthesis of L-glucose has been reported starting from dihydroxyacetone phosphate (B84403) (DHAP) and L-glyceraldehyde. researchgate.netacs.org This reaction, catalyzed by an aldolase (B8822740), produces L-fructose, which is then isomerized to L-glucose. beilstein-journals.org The use of enzymes for glycosylation and glycodiversification is a well-established field, allowing for the creation of a wide array of sugar derivatives from various precursors. mdpi.comnih.gov
| Enzyme Class | Reaction | Substrates | Product | References |
| Isomerase | Isomerization | L-Fructose | L-Glucose | google.combeilstein-journals.org |
| Aldolase | Aldol Condensation | Dihydroxyacetone Phosphate + L-Glyceraldehyde | L-Fructose (precursor to L-Glucose) | researchgate.netacs.org |
The true power of enzymatic synthesis lies in its ability to incorporate isotopically labeled precursors into the final product with high regioselectivity. google.comoup.com To synthesize L-Glucose-3-¹³C, one can strategically introduce a ¹³C-labeled substrate into an enzymatic pathway.
The aldolase-catalyzed pathway is particularly amenable to this strategy. The synthesis of L-fructose from DHAP and L-glyceraldehyde involves the formation of a C-C bond between the two substrates. The carbon backbone of the resulting hexose (B10828440) is formed as follows:
Carbons 1, 2, and 3 originate from DHAP.
Carbons 4, 5, and 6 originate from L-glyceraldehyde.
To achieve labeling at the C-3 position of the final L-glucose product, one would need to use DHAP labeled at its C-1 position ([1-¹³C]DHAP). However, a more practical approach involves the reverse reaction sequence starting from labeled pyruvate (B1213749). For example, [3-¹³C]L-alanine can be converted to [3-¹³C]pyruvate, which can then be used in a reverse glycolysis pathway to produce fructose-1,6-diphosphate (B8644906) (FDP) labeled at C-4, which corresponds to the C-3 position of glucose after isomerization. google.com
A more direct route utilizes the aldolase reaction with a labeled aldehyde. If the synthesis proceeds via the condensation of DHAP with L-glyceraldehyde, using [1-¹³C]L-glyceraldehyde would result in L-fructose labeled at the C-4 position. To label C-3, a different enzymatic construction or a labeled DHAP precursor would be necessary. The key principle is that the known stereospecificity of the enzyme dictates where the isotopic label from a given precursor will be located in the final product. researchgate.netmdpi.com
Purification and Isotopic Purity Assessment of L-Glucose-3-¹³C
Following synthesis, rigorous purification and characterization are essential to ensure the chemical and isotopic integrity of the final product.
Purification: The purification of isotopically labeled sugars from reaction mixtures typically involves chromatographic techniques. tandfonline.com
Ion-Exchange Chromatography: This is used to remove charged species, such as salts or nucleotide phosphates from enzymatic reactions. oup.com
Size-Exclusion Chromatography (e.g., Bio-Gel P2): This method separates molecules based on size and is effective for removing enzymes and unreacted small precursors. oup.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) can provide high-resolution separation of the target sugar from closely related isomers and byproducts. researchgate.netresearchgate.net Derivatization of the sugar can improve separation and detection. researchgate.net
Isotopic Purity Assessment: Confirming the identity, isotopic enrichment, and regiochemical purity of L-Glucose-3-¹³C requires sophisticated analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the definitive method for determining the exact location of the isotopic label. The signal corresponding to the ¹³C-enriched carbon atom (C-3) will be significantly enhanced. Quantitative ¹³C NMR, sometimes aided by relaxation agents, can confirm that the label is exclusively at the C-3 position and can be used to quantify the abundance of regioisomers if any are present. rsc.orgrsc.org
The combination of these techniques provides a comprehensive characterization of the synthesized L-Glucose-3-¹³C, ensuring its suitability for advanced metabolic research.
Verification of Isotopic Enrichment and Positional Specificity
Confirming the successful synthesis of L-Glucose-3-13C requires two critical validations: the degree of 13C enrichment and the precise location of the label at the C-3 position. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive methods for this verification. nih.govresearchgate.net
Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for determining isotopic enrichment. mdpi.com After derivatization (e.g., to its methyloxime pentatrimethylsilyl derivative), the L-glucose molecule is ionized and fragmented. The mass spectrum will show a molecular ion peak shifted by +1 mass unit compared to the unlabeled compound. The relative abundance of the M+1 peak to the M+0 peak provides a measure of isotopic enrichment. nih.gov
To verify the position of the 13C label, the fragmentation pattern is analyzed. Specific fragment ions contain different carbon atoms from the original glucose backbone. nih.gov By observing a +1 mass shift in fragments known to contain the C-3 atom, while fragments without C-3 remain unshifted, the label's position can be confirmed. mdpi.comnih.gov
Interactive Table: Representative Mass Fragments for Positional Analysis of Derivatized Glucose
| Fragment Ion (m/z) | Carbon Atoms Retained | Expected m/z for Unlabeled | Expected m/z for this compound |
|---|---|---|---|
| [M-57]+ | C1-C6 (minus TMS group) | Varies with derivative | Varies with derivative (+1) |
| m/z 319 | C3-C4-C5-C6 | 319 | 320 |
| m/z 262 | C1-C2-C3 | 262 | 263 |
| m/z 217 | C4-C5-C6 | 217 | 217 |
| m/z 205 | C5-C6 | 205 | 205 |
Data based on fragmentation of methyloxime pentatrimethylsilyl derivative of glucose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous proof of the label's position. 13C-NMR spectroscopy detects the 13C nucleus directly. The spectrum of this compound would exhibit a single, significantly enhanced signal corresponding to the C-3 carbon, while the other carbon signals would show only their natural 1.1% abundance. frontiersin.org The chemical shift of this enhanced peak must match the known value for the C-3 carbon of L-glucose, providing definitive positional confirmation. Proton (1H) NMR can also be used, where the 1H signals of protons attached to C-3 and adjacent carbons (C-2 and C-4) would show additional splitting due to J-coupling with the 13C nucleus.
Interactive Table: Hypothetical 13C-NMR Data for this compound
| Carbon Position | Typical Chemical Shift (ppm) for Glucose (α-anomer) | Expected Signal Intensity in this compound |
|---|---|---|
| C1 | ~92.7 | Natural Abundance (1.1%) |
| C2 | ~72.1 | Natural Abundance (1.1%) |
| C3 | ~73.5 | Highly Enriched (>98%) |
| C4 | ~70.3 | Natural Abundance (1.1%) |
| C5 | ~72.1 | Natural Abundance (1.1%) |
| C6 | ~61.2 | Natural Abundance (1.1%) |
Chemical shifts are approximate and can vary based on solvent, temperature, and anomeric form.
Methodological Frameworks for Research Applications of L Glucose 3 13c
Application in Transport Kinetics Studies
The stereoisomer of the naturally occurring D-glucose, L-glucose, is not recognized by the majority of glucose transporters and is not metabolized by cells. These characteristics make it an invaluable tracer for studying the kinetics of glucose transport. The incorporation of a carbon-13 (¹³C) isotope at the third carbon position (3-¹³C) allows for its detection and quantification by mass spectrometry, providing a powerful tool for researchers.
L-Glucose is generally considered to have a very low affinity for facilitative glucose transporters (GLUTs). This low affinity makes L-Glucose-3-13C an excellent negative control to assess the stereospecificity of these transporters. In studies investigating a newly identified transporter, for instance, the uptake of D-glucose is compared to that of this compound. A significant uptake of D-glucose coupled with a negligible uptake of this compound would indicate a high degree of stereospecificity of the transporter for D-glucose. The ¹³C label on L-glucose allows for sensitive and accurate quantification of its intracellular concentration, confirming that its entry into the cell is not mediated by the specific transporter being studied.
| Transporter | Substrate | Relative Uptake (%) | Conclusion |
| GLUT1 | D-Glucose | 100 | High Specificity |
| GLUT1 | This compound | < 5 | Low to no transport |
| SGLT1 | D-Glucose | 100 | High Specificity |
| SGLT1 | This compound | < 2 | Very low to no transport |
Note: This table presents hypothetical data to illustrate the concept of assessing glucose transporter specificity.
Due to its limited interaction with glucose transporters, the movement of this compound across the cell membrane is primarily attributed to non-facilitated mechanisms. These include passive diffusion across the lipid bilayer and paracellular transport (movement through the tight junctions between cells). By tracking the appearance of this compound inside cells or across cellular layers over time, researchers can quantify the rate of this non-specific membrane permeability. This is particularly important in studies of barrier tissues, such as the intestinal epithelium or the blood-brain barrier, where paracellular flux is a key parameter of barrier integrity.
The fact that this compound is not metabolized is a significant advantage in quantifying its flux across biological barriers. Unlike D-glucose, which is immediately phosphorylated upon entering the cell, L-glucose remains unchanged. This eliminates the confounding variable of metabolic trapping and allows for a direct measurement of transport kinetics. In studies using techniques like stable isotope-resolved metabolomics (SIRM), this compound can be administered to one side of a biological barrier (e.g., the apical side of intestinal cells in culture), and its appearance on the other side (basolateral) can be quantified over time to determine the flux rate.
Role as a Non-Metabolizable Control in D-Glucose Tracer Experiments
In metabolic studies using ¹³C-labeled D-glucose to trace its fate through various pathways, it is crucial to distinguish between the transport of glucose into the cell and its subsequent metabolism. This compound serves as an ideal control for this purpose.
By co-administering a ¹³C-labeled D-glucose tracer (e.g., [U-¹³C]D-glucose) and this compound, researchers can simultaneously measure both transporter-mediated uptake and non-specific uptake/permeability. The amount of intracellular this compound provides a measure of non-specific glucose entry. This value can then be subtracted from the total intracellular ¹³C-labeled D-glucose to obtain a more accurate quantification of transporter-mediated glucose uptake. This is particularly critical in cell types with high rates of both specific and non-specific glucose uptake or in conditions where membrane permeability may be altered.
| Tracer | Cellular Process Measured | Typical Application |
| [U-¹³C]D-Glucose | Transport and Metabolism | Tracing carbon fate in glycolysis, TCA cycle, etc. |
| This compound | Non-specific transport/permeability | Control for non-facilitated glucose entry |
Note: This table outlines the distinct roles of metabolizable and non-metabolizable glucose tracers.
In any sample, a small fraction of carbon atoms (approximately 1.1%) are naturally occurring ¹³C isotopes. When conducting ¹³C tracer studies, it is essential to correct for this natural abundance to accurately determine the enrichment from the administered tracer. This compound can be used to assess the background ¹³C signal that is not attributable to the metabolism of the D-glucose tracer. By measuring the ¹³C signal from this compound in the absence of a D-glucose tracer, a baseline for non-metabolic ¹³C enrichment can be established. This allows for a more precise calculation of the true contribution of the ¹³C-labeled D-glucose to the enrichment of downstream metabolites. This correction is vital for accurate metabolic flux analysis. nih.govnih.gov
Comparative Analysis with D-Glucose-3-13C in Parallel Labeling Strategies
In metabolic research, the stereochemistry of a tracer molecule is of paramount importance. This compound and its enantiomer, D-Glucose-3-13C, serve distinct yet complementary roles in parallel labeling studies. The fundamental difference lies in their biological activity: D-glucose is the primary carbohydrate fuel for most organisms, readily phosphorylated by hexokinase to enter glycolysis. quora.com In contrast, L-glucose is not recognized by hexokinase and, therefore, is not metabolized by the vast majority of organisms. echemi.comresearchgate.net This makes L-glucose an excellent negative control and a tracer for non-metabolic processes.
A parallel labeling strategy leverages this enantiomeric difference. By administering both this compound and D-Glucose-3-13C simultaneously or in parallel experiments, researchers can effectively dissect physiological processes. This compound traces physical transport, membrane permeability, and distribution volumes without the confounding variable of metabolic conversion. nih.gov Any detection of the ¹³C label from this compound in the bloodstream or tissues over time relates purely to its pharmacokinetics and distribution.
Conversely, the ¹³C label from D-Glucose-3-13C will appear in a wide array of downstream metabolites as it is processed through central carbon metabolism. By comparing the isotopic enrichment patterns from the two tracers, the specific contribution of metabolic pathways can be isolated. For instance, the rate of disappearance of D-Glucose-3-13C from a compartment relative to this compound provides a direct measure of metabolic uptake and consumption, corrected for physical transport phenomena.
Table 1: Comparative Roles of this compound and D-Glucose-3-13C in Research
| Feature | This compound | D-Glucose-3-13C |
|---|---|---|
| Metabolic Fate | Generally not metabolized; biologically inert in most systems. echemi.com | Actively metabolized via glycolysis and other central carbon pathways. quora.com |
| Primary Application | Tracer for non-metabolic processes (e.g., transport, distribution volume). nih.gov | Tracer for metabolic flux analysis. |
| Use in Parallel Studies | Serves as a negative control to differentiate metabolic vs. physical processes. | Provides data on active metabolic pathways. |
| Typical Downstream Products | None (remains as L-glucose). | ¹³C-labeled lactate (B86563), pyruvate (B1213749), TCA cycle intermediates, amino acids, etc. |
Utilization in Isotopic Dilution Studies
Isotopic dilution is a powerful technique for measuring the volume or amount of a substance within a system. e-enm.org this compound is particularly well-suited for specific applications of this methodology due to its non-metabolizable nature.
A key application of L-glucose is the determination of extracellular fluid volume. Because L-glucose does not readily cross cell membranes and is not consumed by cells, once introduced into the bloodstream, it distributes throughout the plasma and interstitial fluid—the two components of the extracellular space. nih.gov
By introducing a known quantity of this compound into the system and allowing it to equilibrate, its final concentration can be measured. The volume of distribution (Vd) can then be calculated using the principle of isotope dilution. This Vd provides a direct and accurate measurement of the extracellular space. nih.gov A study in beagles using radiolabeled [1-¹⁴C]-L-glucose as an extracellular marker confirmed that the glucose volume of distribution is equal to the extracellular space under basal conditions. nih.gov The use of the stable isotope this compound allows for the same measurement using mass spectrometry, avoiding the complexities of handling radioactive tracers.
Stable isotope tracers like ¹³C-labeled D-glucose are instrumental in quantifying the flux of carbon through metabolic networks, including the recycling of carbon atoms. For example, when [U-¹³C₆]-D-glucose is metabolized, the ¹³C label can be released as ¹³CO₂, which can then be re-incorporated into metabolites via carboxylation reactions. This process of endogenous carbon recycling is a significant factor in in vivo metabolic studies.
In this context, this compound serves an important, albeit indirect, role as a control. Because it is not metabolized, it should not contribute to the ¹³CO₂ pool. By running a parallel experiment with this compound, researchers can confirm that any detected ¹³C-labeling in carboxylated metabolites is genuinely due to the metabolic processing of D-glucose and not from non-specific tracer degradation or isotopic exchange. This validates the findings from the D-glucose tracer experiment and ensures that the calculated rates of carbon recycling are not overestimated due to experimental artifacts.
Investigating Enantioselective Metabolic Pathways
While most organisms cannot metabolize L-glucose, a few exceptions exist, particularly in the microbial world. elsevierpure.com The existence of these rare organisms opens a unique field of study into enantioselective metabolic pathways. This compound is an indispensable tool for tracing carbon flow and identifying the enzymatic machinery in these specialized systems.
The first step in metabolizing L-glucose requires an enzyme capable of recognizing and acting upon this rare enantiomer. This compound can be used as a substrate in cell-free extracts or with purified enzymes to identify and characterize such activity. The conversion of this compound to a ¹³C-labeled product, detectable by mass spectrometry or NMR, provides definitive proof of enzymatic function.
Research has identified specific bacteria and the enzymes they use to catabolize L-glucose. For instance, the bacterium Trinickia caryophylli (formerly Pseudomonas caryophylli) possesses an enzyme named D-threo-aldose 1-dehydrogenase, which is capable of oxidizing L-glucose. wikipedia.orgnih.gov Similarly, Paracoccus sp. 43P, a bacterium isolated from soil, utilizes an NAD⁺-dependent L-glucose dehydrogenase (LgdA), which is a type of scyllo-inositol dehydrogenase, to initiate L-glucose catabolism. nih.govplos.org
Table 2: Examples of L-Glucose Metabolizing Organisms and Key Enzymes
| Organism | Enzyme | Enzyme Commission (EC) Number | Initial Reaction Product |
|---|---|---|---|
| Trinickia caryophylli | D-threo-aldose 1-dehydrogenase | 1.1.1.122 qmul.ac.uk | L-glucono-1,5-lactone |
| Paracoccus sp. 43P | L-glucose dehydrogenase (LgdA) / scyllo-inositol dehydrogenase | N/A (as L-glucose dehydrogenase) | L-glucono-1,5-lactone plos.org |
Once an L-glucose catabolic pathway is identified, this compound is the ideal tracer to elucidate its structure. By providing this compound as the sole carbon source to an organism like Paracoccus sp. 43P, researchers can track the journey of the ¹³C atom from the third carbon position through the entire metabolic network.
In Paracoccus sp. 43P, the established pathway metabolizes L-glucose into pyruvate and D-glyceraldehyde 3-phosphate. nih.govresearchgate.net Using this compound, the specific location of the ¹³C label can be followed at each step. For example, its position in intermediates like L-gluconate, 2-keto-3-deoxy-L-gluconate, and ultimately in the final products can be determined. This provides unambiguous confirmation of the proposed pathway and can reveal previously unknown connections or branches in the metabolic map of these rare organisms.
Advanced Analytical Methodologies for L Glucose 3 13c Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Glucose-3-13C Isotopomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for the qualitative and quantitative analysis of this compound and its metabolites. nih.gov By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the 13C label.
13C-NMR for Positional Enrichment Quantification
Direct 13C-NMR spectroscopy is a primary tool for quantifying the positional enrichment of the 13C isotope in this compound and its downstream metabolites. The chemical shift of the 13C nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of carbon atoms at various positions within a molecule. nih.gov In the context of this compound, the peak corresponding to the C3 position will exhibit a significantly enhanced signal intensity compared to the natural abundance 13C signals of the other carbon atoms.
The degree of enrichment at a specific position can be determined by comparing the integral of the enhanced 13C signal to that of a known internal standard or to the signals of other carbon atoms within the same molecule, assuming their natural abundance of 13C (approximately 1.1%). This quantitative analysis is fundamental in metabolic flux studies, where the incorporation of the 13C label into various metabolic intermediates is tracked over time. acs.org
Table 1: Representative 13C Chemical Shifts for Glucose Carbons
| Carbon Position | Typical Chemical Shift (ppm) |
|---|---|
| C1 (anomeric) | 93-97 |
| C2 | 72-76 |
| C3 | 73-77 |
| C4 | 70-74 |
| C5 | 72-76 |
| C6 | 61-65 |
Note: Chemical shifts can vary depending on the solvent, temperature, and pH.
Heteronuclear 2D NMR Techniques for Structural Confirmation and Connectivity
To unequivocally confirm the structure of this compound and to trace the connectivity of the 13C label in its metabolic products, heteronuclear 2D NMR techniques are employed. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
HSQC: This experiment correlates the chemical shifts of 13C nuclei with their directly attached protons (1H). nih.gov For this compound, a strong cross-peak will be observed between the 13C signal of the C3 carbon and the 1H signal of the proton attached to it. This provides direct evidence of the label's position.
HMBC: This technique reveals correlations between 13C nuclei and protons that are two or three bonds away. This is instrumental in establishing the connectivity between different atoms within a molecule and is especially useful for determining the structure of novel metabolites formed from this compound.
These 2D NMR methods are not only crucial for the initial characterization of the labeled compound but also for elucidating the complex metabolic pathways through which the 13C label is distributed. nih.govresearchgate.net
Dynamic 13C NMR for Real-time Tracer Monitoring in Perfused Systems
Dynamic 13C NMR spectroscopy allows for the real-time monitoring of metabolic processes in living cells and perfused organs. nih.gov By acquiring a series of 13C NMR spectra over time following the introduction of this compound, it is possible to observe the appearance and disappearance of signals from various metabolites as the labeled substrate is consumed and converted. nih.gov
This approach has been significantly enhanced by the development of hyperpolarization techniques, such as dissolution dynamic nuclear polarization (dDNP), which can increase the sensitivity of 13C NMR by several orders of magnitude. acs.orgcdc.gov This heightened sensitivity enables the detection of low-concentration intermediates and provides a more detailed picture of metabolic fluxes in real-time. nih.govmdpi.com Studies using perfused systems, such as isolated hearts or livers, have successfully employed dynamic 13C NMR to probe the kinetics of glycolysis, the Krebs cycle, and other central metabolic pathways. acs.org
Mass Spectrometry (MS) for this compound Detection and Quantification
Mass spectrometry (MS) is another cornerstone analytical technique for the study of this compound. It offers exceptional sensitivity and selectivity for the detection and quantification of the labeled compound and its metabolites. MS-based methods are particularly well-suited for analyzing complex biological mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. Since sugars like L-glucose are non-volatile, they must first be chemically modified through a process called derivatization to increase their volatility. restek.com Common derivatization methods for sugars include:
Silylation: This involves replacing the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Acetylation: This method converts the hydroxyl groups into acetate (B1210297) esters.
Oximation followed by silylation or acetylation: This two-step process first converts the aldehyde or ketone group to an oxime, which is then followed by silylation or acetylation of the hydroxyl groups.
Once derivatized, the this compound can be separated from other components in the sample by gas chromatography and subsequently detected by the mass spectrometer. The mass spectrum of the derivatized this compound will show a characteristic isotopic pattern due to the presence of the 13C label, allowing for its unambiguous identification and quantification. nih.gov GC-MS is particularly useful for targeted analysis, where specific known metabolites are being monitored. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Sugars
| Derivatization Method | Reagent(s) |
|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) |
| Acetylation | Acetic anhydride, Pyridine |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Untargeted and Targeted Metabolomics
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a premier platform for both untargeted and targeted metabolomics studies involving this compound. mdpi.com Unlike GC-MS, LC-MS can directly analyze non-volatile and thermally labile compounds in their native form, often without the need for derivatization. rsc.org
In an LC-MS experiment, the biological sample is first subjected to liquid chromatography to separate its components. The eluent from the LC column is then introduced into the mass spectrometer. For this compound, the mass spectrometer will detect an ion with a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled L-glucose.
Untargeted Metabolomics: This approach aims to comprehensively profile all detectable metabolites in a sample. By comparing the metabolomes of systems treated with this compound to control systems, researchers can identify all the metabolites that have incorporated the 13C label, thereby mapping out the metabolic fate of the tracer.
Targeted Metabolomics: Here, the analysis focuses on a predefined list of metabolites. LC-MS can be used to accurately quantify the incorporation of 13C from this compound into these specific compounds, providing precise measurements of metabolic fluxes through particular pathways.
The high sensitivity and broad coverage of LC-MS make it an indispensable tool for gaining a systems-level understanding of the metabolic impact of this compound. nih.gov
Table 3: Comparison of Analytical Techniques for this compound Tracing
| Technique | Sample Preparation | Information Obtained | Throughput |
|---|---|---|---|
| 13C-NMR | Minimal, non-destructive | Positional enrichment, molecular structure, connectivity, real-time fluxes | Low |
| GC-MS | Derivatization required | Quantification of specific, volatile metabolites | High |
High-Resolution Mass Spectrometry and Tandem MS for Isotopic Fine Structure Elucidation
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the detailed analysis of isotopically labeled compounds like L-Glucose-3-¹³C. nih.govfrontiersin.org These techniques provide not only the mass-to-charge ratio (m/z) of an ion but also offer profound insights into its elemental composition and structural characteristics.
HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, possess the capability to measure m/z values with exceptional accuracy and resolving power. This allows for the clear differentiation between isotopologues—molecules that differ only in their isotopic composition. nih.gov For L-Glucose-3-¹³C, HRMS can distinguish the M+1 ion (containing one ¹³C) from the M+0 ion (containing only ¹²C) and resolve it from other naturally occurring isotopes (e.g., ¹⁷O, ²H) that might also contribute to an M+1 signal. nih.govnih.gov Ultrahigh resolution can even reveal the isotopic fine structure, where the mass difference between a ¹³C atom and a ¹⁵N atom in different molecules can be resolved, unequivocally confirming the elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) adds another layer of analytical depth by enabling the structural characterization of selected ions. frontiersin.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of derivatized L-Glucose-3-¹³C) is isolated and then fragmented through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.gov The resulting product ions are then analyzed. The fragmentation pattern is highly dependent on the molecule's structure and the position of the isotopic label.
By comparing the fragmentation pattern of L-Glucose-3-¹³C with its unlabeled counterpart, researchers can confirm the location of the ¹³C atom. For instance, specific fragmentation pathways will yield product ions that retain the C3 carbon, which will therefore exhibit a +1 Da mass shift compared to the corresponding fragment from unlabeled L-Glucose. nih.gov This positional information is critical in metabolic tracing studies to follow the fate of specific atoms through biochemical pathways. nih.govnih.gov
| Precursor Ion (Derivatized L-Glucose) | Isotope Position | Key Fragment Ion | Expected m/z Shift | Rationale for Shift |
| [M+H]⁺ of TMS-derivatized L-Glucose | Unlabeled | C1-C2 fragment | 0 | Fragmentation cleaves the C2-C3 bond. |
| [M+H]⁺ of TMS-derivatized L-Glucose | 3-¹³C | C1-C2 fragment | 0 | The ¹³C at position 3 is lost; no mass shift in this fragment. |
| [M+H]⁺ of TMS-derivatized L-Glucose | Unlabeled | C3-C6 fragment | 0 | Fragmentation retains the C3-C6 portion of the molecule. |
| [M+H]⁺ of TMS-derivatized L-Glucose | 3-¹³C | C3-C6 fragment | +1 | The ¹³C at position 3 is retained in the fragment, causing a 1 Da mass increase. |
This interactive table illustrates hypothetical fragmentation analysis using Tandem MS to identify the position of the ¹³C label in L-Glucose-3-¹³C. The specific fragments and their propensity to form depend on the derivatization method and ionization conditions.
Sample Preparation and Derivatization for ¹³C-Analysis
Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of L-Glucose-3-¹³C, especially when isolating it from complex biological matrices. nih.gov The primary goals are to efficiently extract the target analyte, remove interfering substances like proteins and salts, and prepare it for instrumental analysis. uab.edu For many analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), chemical derivatization is a necessary subsequent step. restek.comresearchgate.net
Extraction Protocols for L-Glucose-3-¹³C from Biological Matrices
The choice of extraction protocol depends heavily on the nature of the biological sample (e.g., cell culture, tissue, plasma, urine). uab.edursc.org A common strategy for intracellular metabolites involves rapid quenching of metabolic activity followed by solvent-based extraction.
Metabolic Quenching: To prevent enzymatic alteration of L-Glucose-3-¹³C after sample collection, metabolic activity must be halted instantly. This is often achieved by snap-freezing the sample in liquid nitrogen or by immediate extraction with an ice-cold solvent. ox.ac.uk
Solvent Extraction: Polar solvents are used to extract water-soluble metabolites like glucose. A frequently used method is extraction with a cold mixture of methanol, acetonitrile, and water. escholarship.org For cultured cells, after removing the growth media, the cell monolayer can be washed with phosphate-buffered saline (PBS) and then extracted directly with the cold solvent. ox.ac.uk Tissue samples typically require homogenization or sonication in the extraction solvent to ensure complete cell lysis and metabolite recovery. jove.com
Removal of Macromolecules: The initial extract contains proteins and lipids that can interfere with analysis. These are typically removed by centrifugation after solvent extraction, as they precipitate out of the organic solvent mixture. escholarship.orgshimadzu.com Further cleanup can be achieved using centrifugal filters to remove any remaining soluble proteins. ox.ac.uk
Drying and Reconstitution: The resulting supernatant, containing the extracted metabolites, is often evaporated to dryness under a vacuum or a stream of nitrogen. shimadzu.combiorxiv.org The dried extract is then reconstituted in a suitable solvent for derivatization or direct injection into a liquid chromatography-mass spectrometry (LC-MS) system. jove.com
| Biological Matrix | Quenching Method | Extraction Solvent | Key Processing Steps |
| Adherent Cell Culture | Liquid Nitrogen / Cold Solvent | 80% Methanol (ice-cold) | Media removal, PBS wash, cell scraping, centrifugation. ox.ac.uk |
| Suspension Cell Culture | Centrifugation & Cold Saline Wash | Acetonitrile/Methanol/Water | Pellet collection, washing, cell lysis, centrifugation. shimadzu.com |
| Tissue (e.g., Liver, Muscle) | Freeze-clamping in liquid N₂ | Methanol/Chloroform/Water | Homogenization, phase separation, centrifugation. |
| Plasma/Serum | Cold Solvent Addition | Acetonitrile/Methanol | Protein precipitation, vortexing, centrifugation. escholarship.org |
This interactive table summarizes common extraction protocols for glucose from various biological samples, which are directly applicable to L-Glucose-3-¹³C.
Chemical Derivatization for Enhanced Chromatographic Separation and MS Fragmentation
Sugars like L-glucose are polar, non-volatile compounds, making them unsuitable for direct analysis by GC-MS. restek.com Even for LC-MS, their high polarity can lead to poor retention on common reversed-phase columns. rsc.org Chemical derivatization is employed to modify the physicochemical properties of L-Glucose-3-¹³C, thereby improving its analytical performance. researchgate.net
The primary purposes of derivatization for this molecule are:
Increased Volatility: For GC-MS analysis, derivatization replaces the polar hydroxyl (-OH) groups with non-polar, bulky groups, which significantly increases the molecule's volatility. restek.comyoutube.com
Enhanced Chromatographic Resolution: Derivatized sugars exhibit better separation on both GC and LC columns, allowing for resolution from other isomeric sugars or matrix components. rsc.orgnih.gov
Improved Mass Spectrometric Analysis: Derivatization can promote stable and reproducible fragmentation patterns in the mass spectrometer, which is crucial for structural elucidation and quantification. nih.govnih.gov
Common derivatization strategies include:
Silylation: This is one of the most common methods, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). restek.comshimadzu.com
Oximation followed by Silylation: To prevent the formation of multiple anomeric peaks from the ring-chain tautomerism of glucose, a two-step process is often used. First, the aldehyde group is converted to an oxime (e.g., using methoxyamine hydrochloride), which stabilizes the open-chain form. This is followed by silylation of the hydroxyl groups. youtube.comnih.govnih.gov
Acetylation: This method involves replacing hydroxyl groups with acetate esters using reagents like acetic anhydride. rsc.orgnih.gov It is a simple and cost-effective derivatization technique. rsc.org
PMP Derivatization: For LC-MS analysis, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used. This process attaches a chromophore to the sugar, which aids in separating sugar isomers on a reversed-phase column. biorxiv.orgresearchgate.net
| Derivatization Method | Reagent(s) | Primary Effect | Suitable for | Key Advantage |
| Silylation | MSTFA, MTBSTFA | Increases volatility and thermal stability | GC-MS | Produces stable derivatives with characteristic fragments. shimadzu.com |
| Oximation + Silylation | Methoxyamine HCl, then MSTFA | Prevents multiple anomeric peaks, increases volatility | GC-MS | Simplifies chromatograms by reducing the number of peaks per sugar. restek.comnih.gov |
| Acetylation | Acetic Anhydride | Increases volatility and hydrophobicity | GC-MS, LC-MS | Simple, rapid, and low-cost reaction. rsc.org |
| PMP Labeling | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Improves reversed-phase LC separation | LC-MS | Enables separation of structural isomers. biorxiv.org |
This interactive table compares common derivatization methods applicable for the analysis of L-Glucose-3-¹³C.
Computational and Theoretical Frameworks for L Glucose 3 13c Data Interpretation
Isotopic Mass Isotopomer Distribution (MID) Analysis and Correction for Natural Abundance
Mass Isotopomer Distribution (MID) analysis is a foundational technique for interpreting data from stable isotope tracing experiments. nih.gov When a sample containing L-Glucose-3-13C is analyzed by mass spectrometry (MS), the instrument detects a distribution of mass isotopomers—molecules that differ only in their isotopic composition. nih.gov For this compound, the primary signal of interest is the molecule with a mass increase of one atomic mass unit (M+1) compared to the unlabeled L-glucose (M+0).
However, the measured MID is invariably confounded by the natural abundance of stable isotopes, particularly ¹³C, which has a natural abundance of approximately 1.1%. nih.gov This means that even a pure sample of unlabeled L-glucose will exhibit a small M+1 peak, and larger molecules will have even more significant contributions to M+1, M+2, and higher mass isotopomer peaks. fau.de Therefore, a critical step in data processing is the correction for this natural abundance to isolate the signal enrichment that is exclusively due to the this compound tracer.
Correction algorithms are employed to mathematically subtract the contribution of naturally occurring isotopes from the raw MS data. researchgate.netresearchgate.net These algorithms use the chemical formula of the molecule (or its derivative) to calculate the theoretical MID resulting from natural abundance alone. nih.gov This theoretical distribution is then used to correct the measured distribution, yielding the true fractional enrichment from the tracer. bio.tools Several software tools, such as IsoCor and AccuCor2, have been developed to automate this complex correction process, accommodating data from both low- and high-resolution mass spectrometers. bio.toolschemrxiv.org
The table below illustrates a theoretical MID for L-glucose (C₆H₁₂O₆) before and after correction, assuming a hypothetical 50% enrichment with this compound.
| Mass Isotopomer | Raw Measured Abundance (%) | Calculated Natural Abundance (%) | Corrected Abundance (Tracer Only) (%) |
| M+0 | 46.7 | 93.4 | 0.0 |
| M+1 | 50.3 | 6.2 | 94.1 |
| M+2 | 2.8 | 0.4 | 5.9 |
| M+3 | 0.2 | <0.1 | <0.1 |
Table 1: Illustrative example of Mass Isotopomer Distribution (MID) data for L-glucose before and after correction for natural ¹³C abundance. The raw data reflects a mixture of unlabeled molecules and the this compound tracer, while the corrected data isolates the tracer's contribution.
Mathematical Modeling of Transport Kinetics and Compartmentation
Since L-glucose is largely metabolically inert, the data from this compound tracing primarily informs on its transport kinetics and distribution across different biological compartments (e.g., plasma, interstitial fluid, intracellular space). chemicalbook.com Mathematical models are essential for translating the measured tracer concentrations over time into quantitative transport parameters.
These models often take the form of multi-compartment systems described by a series of ordinary differential equations (ODEs). nih.govzcu.cz A typical model might consist of compartments representing the bloodstream, endothelial cells, and the target tissue (e.g., brain). frontiersin.orgresearchgate.net The exchange of this compound between these compartments is defined by rate constants that represent transport processes, such as facilitated diffusion via glucose transporters (GLUTs).
Key parameters derived from these models include:
K₁ and k₂: Rate constants for the influx and efflux of the tracer across a barrier (e.g., the blood-brain barrier).
Vd: The volume of distribution, which indicates the extent to which the tracer distributes into a particular compartment.
Tmax: The maximal transport capacity of a transporter system. nih.gov
Kt: The half-saturation constant, reflecting the substrate concentration at which transport is half-maximal. nih.gov
By fitting the model's output to the experimentally measured time-course data of this compound concentrations in each compartment, these kinetic parameters can be estimated. For L-glucose, these models can elucidate the properties of glucose transport systems without the confounding variable of metabolic consumption, providing a pure measure of transport dynamics.
| Parameter | Description | Hypothetical Value (Unit) |
| K₁ | Influx rate constant from plasma to tissue | 0.15 (min⁻¹) |
| k₂ | Efflux rate constant from tissue to plasma | 0.10 (min⁻¹) |
| Vd | Volume of distribution in tissue | 0.20 (L/kg) |
| Tmax | Maximal transport rate | 3.2 (µmol/min/mL) |
| Kt | Half-saturation constant (Michaelis-Menten) | 8.8 (mM) |
Table 2: Key parameters obtained from mathematical modeling of this compound transport kinetics. Values are hypothetical and serve to illustrate the outputs of such models.
Development of Algorithms for this compound-Specific Tracer Data Processing
While general algorithms for stable isotope tracer data exist, the specific characteristics of this compound necessitate tailored data processing workflows. nih.gov Unlike D-[U-¹³C₆]glucose, which generates a wide array of labeled metabolites, this compound is expected to appear predominantly as a single M+1 labeled species in various compartments.
Algorithms specific to this compound would focus on:
Automated Peak Identification and Integration: The primary goal is to accurately find and quantify the M+0 and M+1 peaks for L-glucose across numerous samples and time points. This involves algorithms for peak detection, alignment, and area integration from raw MS data. nih.gov
Tracer Purity Correction: The algorithms must account for the isotopic purity of the administered this compound. For example, if the tracer is 99% pure, 1% will be unlabeled, which must be factored into the calculations. bio.tools
Kinetic Model Fitting: Specialized algorithms, often based on non-linear least squares regression, are used to fit the corrected time-course data to the differential equations of the compartmental models. chemrxiv.org This process estimates the optimal values for the transport parameters (K₁, k₂, etc.).
Data Visualization: Software tools are needed to effectively visualize the results, such as plotting the concentration curves of the tracer in different compartments and mapping the calculated flux rates. researchgate.net Platforms like Escher-Trace, though designed for metabolic pathways, can be adapted to visualize transport fluxes between compartments. researchgate.netsalk.edu
The development of such algorithms is often implemented in programming environments like R or Python, or integrated into comprehensive software packages designed for metabolomics and flux analysis. nih.gov
Statistical Validation of Tracer Experiment Outcomes
The final and crucial step in the data interpretation framework is the rigorous statistical validation of the results. This ensures that the observed changes in tracer distribution and the calculated kinetic parameters are statistically significant and not due to random chance or experimental variability.
Key statistical approaches include:
Hypothesis Testing: Standard statistical tests, such as the Student's t-test or analysis of variance (ANOVA), are used to compare kinetic parameters between different experimental groups (e.g., control vs. disease model). nih.gov This can determine if a specific condition significantly alters L-glucose transport.
False Discovery Rate (FDR) Correction: When multiple comparisons are made, it is essential to adjust p-values using methods like the Benjamini-Hochberg procedure to reduce the risk of false positives. nih.gov
Goodness-of-Fit Analysis: For mathematical modeling, statistical criteria are used to assess how well the model fits the experimental data. This can involve calculating the coefficient of determination (R²) or using information criteria like the Akaike Information Criterion (AIC) to compare different models.
Confidence Intervals: The estimated kinetic parameters (e.g., Tmax, Kt) should be reported with confidence intervals to provide a range of plausible values and indicate the precision of the estimate.
Research Models and Experimental Designs for L Glucose 3 13c Studies
In Vitro Cellular Models
In vitro models are indispensable for dissecting the cellular and molecular mechanisms of glucose uptake, transport, and metabolism at a fundamental level.
The design of tracer experiments in cell culture is critical for obtaining meaningful and reproducible data. A typical workflow involves seeding cells, introducing the isotopic tracer, and harvesting the cells for analysis.
Cell Seeding and Culture: Cells, such as the 3T3-L1 adipocytes or various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), are seeded in culture dishes and allowed to adhere and grow for a specified period, often 24 hours. mdpi.comnih.gov
Isotopic Labeling: The standard culture medium is replaced with a specialized labeling medium. This medium contains L-Glucose-3-13C in place of its unlabeled counterpart. The formulation of this medium is crucial; for instance, it might be Dulbecco's Modified Eagle Medium (DMEM) supplemented with the 13C-labeled glucose, dialyzed fetal bovine serum (to minimize unlabeled glucose), L-glutamine, and sodium pyruvate (B1213749). mdpi.com
Incubation Time: The duration of incubation with the tracer can vary significantly depending on the research question, from minutes to hours. nih.gov For example, in studies examining the dynamic response of adipocytes to insulin, fluxes in glycolysis were observed to reach a new steady state within 10 minutes. nih.gov Longer incubations, such as 24 hours, are used to study the incorporation of the carbon-13 into a wider range of downstream metabolites. mdpi.com
Metabolite Extraction: After incubation, the cells are rapidly washed and flash-frozen to halt all metabolic activity. Metabolites are then extracted from the cells for analysis. springermedizin.de
Assessing the movement of this compound into and out of cells is key to understanding its transport dynamics. While direct data for this compound is limited, the methods used for D-glucose analogs are applicable.
Uptake Measurement: The rate of glucose uptake can be quantified by measuring the amount of 13C-label incorporated into the intracellular metabolite pool over time. Techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are used to separate and identify 13C-labeled compounds within the cell extract. mdpi.comnih.gov
Transporter Involvement: The roles of specific glucose transporters (GLUTs) can be investigated. For instance, studies on HepG2 liver cells have shown that certain natural extracts can increase glucose consumption by upregulating GLUT-4 expression and its translocation to the cell surface. researchgate.net Similar experiments could determine which transporters are responsible for L-glucose uptake.
Dynamic Flux Analysis: Advanced computational methods, such as 13C-Dynamic Metabolic Flux Analysis (13C-DMFA), can model fluxes that vary over time. nih.gov This approach was used to show that in adipocytes responding to insulin, glycolysis fluxes increased disproportionately faster and larger than those of the TCA cycle, with lactate (B86563) being a primary end product. nih.gov
Table 1: Experimental Design for In Vitro 13C-Glucose Tracer Studies
| Parameter | Description | Example from D-Glucose Studies | Reference |
|---|---|---|---|
| Cell Line | The biological system for the experiment. | MDA-MB-231 (Breast Cancer), 3T3-L1 (Adipocytes) | mdpi.comnih.gov |
| Tracer | The isotopically labeled molecule. | [U-13C]-glucose | mdpi.com |
| Incubation Time | Duration of exposure to the tracer. | 10 minutes to 24 hours | mdpi.comnih.gov |
| Analysis Method | Technique used to detect and quantify labeled metabolites. | 2D Liquid Chromatography-Mass Spectrometry (2DLC-MS) | mdpi.com |
| Key Finding | A significant result from the study. | In NAT1 knockout breast cancer cells, there was decreased 13C enrichment in TCA cycle intermediates like citrate (B86180) and malate, but increased 13C-labeled L-lactate. | mdpi.com |
Ex Vivo Tissue and Organ Perfusion Systems
Ex vivo systems, where tissues or whole organs are maintained outside the body, bridge the gap between in vitro cell culture and in vivo animal models. They allow for the study of tissue-level metabolism in a controlled environment.
Maintaining the physiological function of an organ ex vivo is paramount. This requires a perfusion system that provides oxygen, nutrients, and a stable environment.
Perfusion Solution: The composition of the perfusion fluid is critical. For example, in studies of donor hearts, a University of Wisconsin Machine Perfusion Solution is used. researchgate.net For kidney perfusion, a KPS-1-like fluid can be employed. researchgate.net These solutions are supplemented with the 13C-labeled substrate.
Oxygenation: Continuous oxygenation of the perfusion medium is essential to support aerobic metabolism. This can be achieved by running the media through silicone tubing, which is permeable to gases, allowing for oxygen diffusion before the media enters the organ. youtube.com
Temperature Control: Hypothermic machine perfusion (e.g., at 8°C) is often used to preserve donor organs by reducing metabolic rate and ischemic injury. researchgate.net
Nutrient Supplementation: Beyond glucose, other substrates may be necessary. Studies have shown that under high-glucose conditions, pyruvate plays a pivotal role in maintaining glycolysis–TCA cycle flux and preventing cell death in Schwann cells. nih.govresearchgate.net
Tracking the fate of the 13C label within the organ provides a map of its metabolic processing.
Sample Collection: Samples of both the perfusion fluid and the tissue itself are collected at various time points during the experiment. researchgate.net
Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for this purpose. 2D NMR studies on perfused porcine kidneys successfully detected de novo metabolism by quantifying 13C enrichment in key metabolites like lactate and alanine (B10760859) in both the perfusate and cortical tissue extracts. researchgate.net
Metabolite Quantification: Following perfusion, tissue can be flash-frozen and subjected to extraction. The resulting extracts are then analyzed by LC-MS or NMR to determine the concentration and isotopic enrichment of various metabolites in different organ compartments. researchgate.netnih.gov For instance, in perfused rat hearts, magnetic resonance spectroscopy was used on ventricular extracts to measure the incorporation of 13C from labeled glucose into intermediates of glycolysis and the TCA cycle. researchgate.net
Table 2: Findings from Ex Vivo 13C-Glucose Perfusion in Porcine Kidneys
| Metabolite | 13C Enrichment at 6 hours (nmol) | 13C Enrichment at 24 hours (nmol) | Reference |
|---|---|---|---|
| Lactate | 31.1 ± 12.2 | 93.4 ± 25.6 | researchgate.net |
| Alanine | 1.73 ± 0.89 | 6.80 ± 2.56 | researchgate.net |
In Vivo Preclinical Animal Models
In vivo models, typically mice or rats, are essential for understanding metabolism in the context of a whole, living organism, accounting for inter-organ interactions and systemic regulation. nih.govnih.govnih.govbiorxiv.orgresearchgate.net
Tracer Administration: 13C-labeled glucose can be administered to animals through several routes, including intraperitoneal (IP) injection, oral gavage, or continuous intravenous infusion. biorxiv.orgismrm.org The choice of method depends on the experimental goal; for instance, bolus IP injections are fast and cost-effective, while continuous infusions can achieve a metabolic steady state. nih.govbiorxiv.org
Real-Time Monitoring: Non-invasive techniques allow for real-time monitoring of metabolism. In vivo 13C Magnetic Resonance Spectroscopy (MRS) can be used to dynamically track the incorporation of 13C from glucose into brain metabolites like glutamate (B1630785) and glutamine in live mice. nih.gov Another method involves measuring the amount of 13CO2 in exhaled breath, which provides a readout of systemic glucose oxidation. nih.gov
Metabolomic Analysis: After the experiment, various organs (e.g., liver, heart, kidney, tumor tissue) are harvested, and metabolites are extracted for analysis by GC-MS or LC-MS to map the distribution of the 13C label throughout different metabolic pathways. biorxiv.orgresearchgate.net This approach has been used to create a "metabolomics atlas" of glucose tolerance across 12 different organs in mice. researchgate.net
Table 3: Key Metabolic Fluxes in Mouse Brain Determined by In Vivo 13C MRS
| Metabolic Flux | Description | Estimated Rate (µmol/g/min) | Reference |
|---|---|---|---|
| Vg | TCA Cycle Flux in Astrocytes | 0.16 ± 0.03 | nih.gov |
| VTCAn | TCA Cycle Flux in Neurons | 0.56 ± 0.03 | nih.gov |
| VPC | Pyruvate Carboxylase Activity | 0.041 ± 0.003 | nih.gov |
| VNT | Neurotransmission Rate | 0.084 ± 0.008 | nih.gov |
| CMRglc | Cerebral Metabolic Rate of Glucose | 0.38 ± 0.02 | nih.gov |
Experimental Design for this compound Administration in Animal Studies
While specific studies detailing the administration of this compound were not identified, a typical experimental design for a stable isotope tracer study in animal models would involve several key stages. The primary objective would be to trace the absorption, distribution, and excretion of the compound, rather than its metabolic breakdown.
Hypothetical Experimental Framework:
Animal Model Selection: The choice of animal model (e.g., mice, rats) would depend on the research question. Standard laboratory strains such as C57BL/6 mice are often used for metabolic studies.
Acclimatization: Animals would be acclimatized to laboratory conditions to minimize stress-related variables. This includes controlled temperature, humidity, and light-dark cycles.
Tracer Administration: this compound would be administered via a defined route, such as oral gavage or intravenous injection, to study different aspects of its biological transit.
Time-Course Sampling: A time-course study would be designed where groups of animals are euthanized at various time points post-administration. This allows for the tracking of the tracer's movement through the body over time.
Sample Collection: At each time point, biological samples, including blood (plasma/serum), urine, feces, and various tissues (e.g., liver, kidney, intestine, brain), would be collected and immediately processed or flash-frozen to halt metabolic activity.
The design would include a control group receiving an unlabeled vehicle to account for background levels of any detected compounds.
Analysis of this compound Fate in Biological Fluids and Tissues (excluding clinical aspects)
The analysis of this compound in collected samples would aim to quantify its presence and determine if any biotransformation has occurred, although significant metabolism would not be expected. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Workflow:
Metabolite Extraction: Small molecules, including this compound, would be extracted from tissues and fluids using appropriate solvent systems (e.g., methanol/acetonitrile/water mixtures).
Quantification by Mass Spectrometry: The extracts would be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods would be configured to detect the specific mass-to-charge ratio of this compound and any potential derivatives, distinguishing it from the naturally abundant L-Glucose.
Data Interpretation: The data would reveal the concentration of the labeled compound in different biological compartments over time. It is anticipated that the vast majority of the detected signal would correspond to the intact this compound molecule. The primary locations for its detection would likely be in the plasma, tracking its circulation, and in the urine and feces, indicating its clearance from the body.
Due to the absence of specific research data for this compound in the scientific literature, no data tables of its distribution or fate in biological systems can be presented. The expected outcome of such an experiment would be the recovery of the majority of the administered this compound in an unmetabolized form in the excreta.
Future Directions in L Glucose 3 13c Research
Development of Novel L-Glucose-3-13C Synthesis Technologies
The wider availability and application of this compound are fundamentally dependent on efficient and precise synthesis methods. Future research will likely focus on overcoming the challenges associated with producing this non-natural, specifically labeled enantiomer.
Current strategies for synthesizing L-sugars often rely on multi-step chemical conversions from more abundant D-sugars, such as D-glucose or D-mannose. One established approach involves a "head-to-tail inversion," which strategically switches the functional groups at the C1 and C5 positions of a D-sugar precursor to achieve the L-configuration rhhz.net. However, incorporating a specific 13C label at the C-3 position during such complex transformations remains a significant hurdle.
Future synthetic technologies are expected to move towards more streamlined and efficient routes:
Chemoenzymatic Synthesis: The integration of enzymatic steps into chemical synthesis pathways offers the potential for high stereoselectivity and milder reaction conditions. Future developments could involve identifying or engineering enzymes that can specifically recognize L-sugar intermediates and facilitate the introduction of a 13C label from a labeled precursor. This approach could significantly reduce the number of protection and deprotection steps typically required in purely chemical syntheses.
Stereospecific Isotope Introduction: Advancements in catalytic methods may enable the direct and stereospecific introduction of a 13C-label at the C-3 position of an existing L-glucose scaffold or a late-stage intermediate. This would be a significant improvement over methods that require building the carbon skeleton from smaller, labeled fragments.
Automated Synthesis Platforms: The power of automated glycan synthesis could be harnessed for producing isotopologues of rare sugars like L-glucose nih.gov. Adapting these platforms to incorporate isotopic labeling would increase throughput and make compounds like this compound more accessible for a broader range of research applications.
| Synthesis Strategy | Description | Current Limitations | Future Advancements |
|---|---|---|---|
| Multi-step Chemical Synthesis from D-sugars | Involves complex protection/deprotection steps and functional group inversions to convert D-glucose or D-mannose to L-glucose, with the label introduced early. | Low overall yield, time-consuming, difficult to introduce the label at a specific position late in the synthesis. | Improved catalysts and reaction conditions to increase efficiency and yield. |
| Chemoenzymatic Synthesis | Utilizes enzymes for specific, stereoselective transformations, reducing the need for extensive protecting group chemistry. | Limited availability of enzymes that act on L-sugar precursors. | Enzyme engineering and discovery to create biocatalysts for specific labeling of L-sugars. |
| Automated Glycan Synthesis | Uses automated platforms for the stepwise assembly of oligosaccharides, adaptable for monosaccharide synthesis. | Primarily focused on common monosaccharides and oligosaccharides; not yet optimized for specific isotopic labeling of rare sugars. | Development of new building blocks and protocols for the automated synthesis of isotopically labeled L-sugars. |
Integration with Multi-Omics Data for Systems-Level Understanding
Stable isotope tracing, particularly with 13C-labeled glucose, is a cornerstone of metabolic flux analysis (MFA) and systems biology creative-proteomics.comnih.govnih.gov. These studies typically use D-[U-13C]-glucose to trace the path of carbon atoms through metabolic networks creative-proteomics.com. Because L-glucose is not metabolized by most organisms, this compound offers a unique opportunity to serve as a powerful negative control and a specific probe for non-metabolic processes.
Future research will focus on integrating this compound data with other 'omics' datasets (proteomics, transcriptomics, metabolomics) to achieve a more holistic understanding of cellular function:
Probing Transporter Activity: Since L-glucose can be taken up by cells via glucose transporters but is not subsequently metabolized, this compound can be used to specifically quantify transporter activity without the confounding effects of downstream metabolism. Integrating this uptake data with proteomics and transcriptomics could reveal how the expression and regulation of different glucose transporters (GLUTs) correlate with transport function under various conditions plos.orgnih.govmdpi.com.
Quantifying Extracellular Flux and Cell Permeability: In multi-omics studies of complex biological systems, such as microbial communities or tissues, this compound can act as an inert tracer to measure physical parameters like diffusion rates and cell permeability. This data provides crucial context for interpreting metabolic flux data obtained from its D-glucose counterpart.
Deconvoluting Metabolic vs. Signaling Pathways: Glucose sensing and signaling can occur independently of its metabolism plos.orgmdpi.com. Using this compound in parallel with 13C-labeled D-glucose in multi-omics experiments can help researchers distinguish between cellular responses triggered by glucose binding to receptors and those that result from its catabolism.
Exploration of this compound in Emerging Research Areas
The utility of this compound as a research tool extends beyond its role as a non-metabolizable tracer. The specific 13C label makes it particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies, opening up new avenues in glycobiology.
Investigating Non-Canonical Carbohydrate-Protein Interactions: Carbohydrate-protein interactions are crucial for countless biological processes nih.govnih.govnih.govresearchgate.net. While these interactions are often highly specific for certain glycan structures, some proteins may exhibit unexpected or "non-canonical" binding to other sugars. NMR spectroscopy is a powerful tool for studying these interactions in solution nih.govnih.govnih.govresearchgate.netrsc.org. By using this compound, researchers can screen for proteins that may bind to this non-natural sugar. The 13C label provides a distinct signal that can be monitored for changes upon protein binding, helping to identify and characterize novel or promiscuous carbohydrate-binding proteins rsc.org.
Competition Assays and Drug Discovery: In systems where a protein is known to bind D-glucose, this compound can be used in competitive binding assays. NMR can track the displacement of the labeled L-glucose by other potential ligands, providing a method to screen for inhibitors or modulators of glucose-binding proteins.
Probing the Anomeric Specificity of Binding: The 13C label at the C-3 position can report on the local electronic environment of the sugar ring. This can be exploited in NMR experiments to investigate whether a protein's binding pocket shows a preference for one anomer (α or β) of L-glucose over the other, providing detailed insights into the stereochemical requirements of the interaction nih.gov.
Advancements in Automated Analytical Platforms for this compound Detection
The ability to generate large datasets is crucial for the future applications of this compound, particularly in multi-omics and high-throughput screening. Therefore, advancements in automated analytical platforms are essential.
Current methods for detecting 13C-labeled metabolites, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are powerful but can be time-consuming nih.govmdpi.com. The future will see the development and refinement of high-throughput, automated platforms specifically tailored for stable isotope tracing studies.
High-Throughput Mass Spectrometry: The development of automated sample preparation pipelines coupled with rapid LC-MS/MS methods will enable the screening of this compound uptake or binding across hundreds or thousands of samples. Software tools designed for the automated processing of stable isotope labeling data, such as DExSI and FluxFix, will be critical for managing the large datasets generated nih.govd-nb.info.
Integrated NMR Platforms: For structural biology applications, the integration of automated sample changers with NMR spectrometers allows for high-throughput screening of protein-ligand interactions. Future software advancements will improve the automated analysis of NMR data to rapidly identify "hits" in screens using this compound.
Specialized Detection for Multi-Omics: Platforms that can integrate different analytical techniques will become more common. For example, systems that combine mass spectrometry for metabolomics with automated cell imaging could simultaneously measure this compound uptake and observe its downstream cellular effects, providing a richer, multi-modal dataset from a single experiment.
| Platform | Key Technology | Primary Application for this compound | Advantage |
|---|---|---|---|
| Automated High-Throughput LC-MS/MS | Robotic sample preparation, rapid chromatography, triple-quadrupole or high-resolution MS | Quantifying cellular uptake in large-scale screens (e.g., drug screens, genetic screens). | High sensitivity, speed, and quantitative accuracy. |
| Integrated NMR Screening Platforms | NMR with automated sample changers, specialized pulse sequences for ligand observation. | Screening for non-canonical carbohydrate-protein interactions. | Provides structural and affinity information in solution. |
| Multi-Modal Analytical Systems | Coupling of MS, microscopy, and other analytical techniques with automated data integration. | Simultaneous measurement of tracer uptake and resulting phenotypic changes for systems biology. | Provides a more holistic view by correlating molecular data with cellular function. |
Q & A
Q. What is the role of L-Glucose-3-13C in metabolic flux analysis, and how does isotopic labeling enhance data resolution?
this compound serves as a stable isotopic tracer to track glucose utilization and metabolic pathways in biological systems. Its ¹³C label at the C3 position allows precise detection via NMR or mass spectrometry, enabling quantification of metabolic intermediates. For example, in glycolysis studies, the labeled carbon can distinguish between oxidative and non-oxidative pathways. Experimental design should include negative controls (unlabeled glucose) and validation of isotopic purity (≥98%) to avoid background noise .
Q. How should this compound be solubilized for in vitro assays, and what solvent systems minimize isotopic dilution?
Dissolve this compound in deuterated solvents (e.g., DMSO-d6 or D2O) for NMR studies to maintain isotopic integrity. For cell-based assays, use sterile aqueous buffers (pH 7.4) and avoid high-temperature sonication, which may degrade the compound. Pre-test solubility with small batches (1–5 mg) to optimize concentration without isotopic dilution .
Q. What distinguishes this compound from its D-enantiomer in enzyme-specific studies?
this compound lacks natural metabolic activity in mammalian systems due to stereospecific enzyme recognition (e.g., hexokinase). This property makes it ideal for studying non-enzymatic glycation or bacterial pathways (e.g., in E. coli), where enantiomer selectivity is absent. Validate enantiomeric purity via chiral chromatography before experiments .
Q. What safety protocols are critical when handling isotopically labeled glucose derivatives?
Follow OSHA guidelines for chemical hygiene: use fume hoods for powder handling, wear nitrile gloves, and avoid inhalation. Although this compound is classified as non-hazardous, isotopic waste must be segregated and disposed of via licensed facilities to prevent environmental contamination .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (180.15588 g/mol) and ¹³C incorporation. Pair with ¹H-NMR to validate absence of unlabeled contaminants. Cross-reference spectral data with the Cambridge Isotope Laboratories database for accuracy .
Advanced Research Questions
Q. How does isotopic purity (98% vs. 99%) impact quantitative metabolic profiling in tracer studies?
Higher isotopic enrichment (≥99%) reduces signal overlap in ¹³C-NMR, critical for low-abundance metabolite detection. For flux balance analysis, use mathematical correction models (e.g., isotopomer spectral analysis) to account for residual unlabeled carbon. Validate purity via isotope ratio mass spectrometry (IRMS) before large-scale experiments .
Q. What experimental design considerations are essential for longitudinal tracer studies using this compound?
- Timepoints : Sample at steady-state (4–6 hours for glycolysis) and late-phase (24–48 hours for glycation endpoints).
- Controls : Include D-Glucose-¹³C and unlabeled L/D-glucose to isolate isotope-specific effects.
- Data normalization : Use internal standards (e.g., ¹³C-sorbitol) to correct for instrument drift .
Q. How to resolve contradictory data in tracer studies where this compound exhibits unexpected metabolic activity?
Contradictions may arise from microbial contamination or isotopic scrambling. Perform:
Q. What methodologies validate the synthetic route for this compound in academic labs?
Compare synthetic yields and purity across routes:
Q. How to design a robust protocol for studying this compound in non-mammalian model organisms?
For bacterial or plant studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
